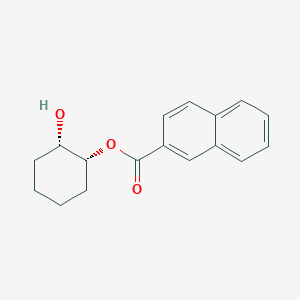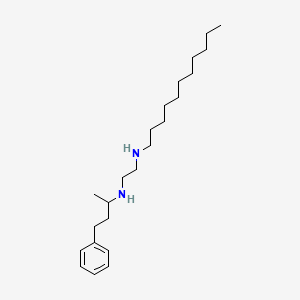
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylbutyl group and an undecyl chain attached to an ethane-1,2-diamine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenylbutan-2-amine, which is then reacted with undecyl bromide in the presence of a base such as potassium carbonate to form the intermediate. This intermediate is subsequently reacted with ethane-1,2-diamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenylbutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide:
N-(4-Phenylbutan-2-yl)-1-(propan-2-yl)piperidin-4-amine: Explored for its pharmacological properties.
Uniqueness
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine stands out due to its unique combination of a phenylbutyl group and an undecyl chain, which imparts distinct physicochemical properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
CAS No. |
627520-89-2 |
|---|---|
Molecular Formula |
C23H42N2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H42N2/c1-3-4-5-6-7-8-9-10-14-19-24-20-21-25-22(2)17-18-23-15-12-11-13-16-23/h11-13,15-16,22,24-25H,3-10,14,17-21H2,1-2H3 |
InChI Key |
SXWYWYFKPUFEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


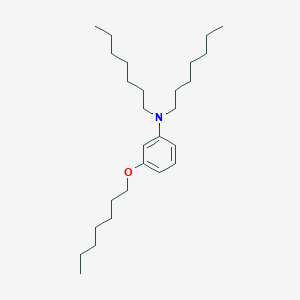
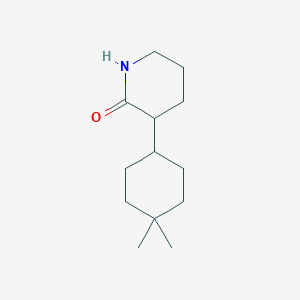
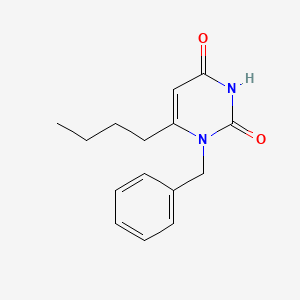
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
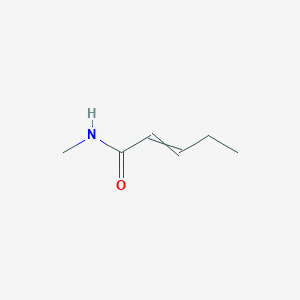
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
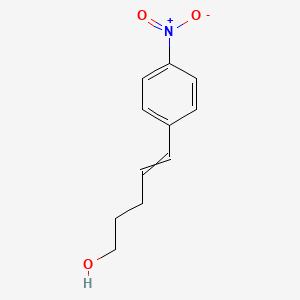
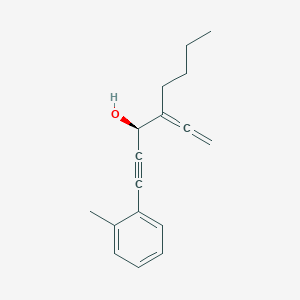
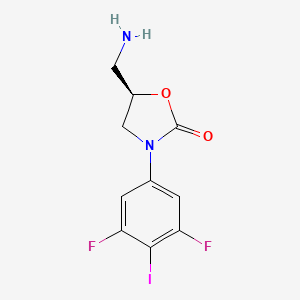
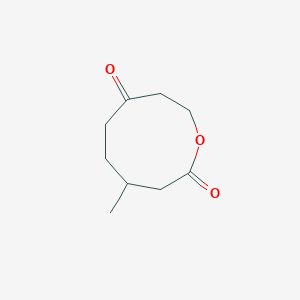
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)

